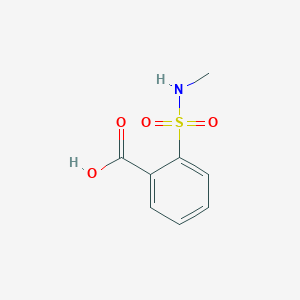

2-(Methylsulfamoyl)benzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(methylsulfamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c1-9-14(12,13)7-5-3-2-4-6(7)8(10)11/h2-5,9H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIMMMBSLPMSWGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90620296 | |

| Record name | 2-(Methylsulfamoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125372-22-7 | |

| Record name | 2-(Methylsulfamoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(Methylamino)sulfonyl]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Methylsulfamoyl Benzoic Acid and Its Derivatives

Classical Synthetic Routes to 2-(Methylsulfamoyl)benzoic Acid

Traditional approaches to synthesizing this compound and its analogues have relied on sequential, multi-step processes. These routes typically involve the strategic functionalization of a pre-existing benzene (B151609) ring, followed by the construction of the sulfonamide and carboxylic acid moieties.

Ring Functionalization Strategies

The initial step in many classical syntheses involves the appropriate substitution of the aromatic ring. A common strategy begins with a substituted toluene (B28343) or benzoic acid precursor. For instance, the synthesis of derivatives like 2-chloro-4-(methylsulfonyl)benzoic acid often starts from 4-methylsulfonyltoluene, which undergoes chlorination using a catalyst such as iron powder to introduce the chlorine atom at the ortho position relative to the methyl group. google.comgoogle.com

Another widely used technique is the direct chlorosulfonation of benzoic acid. nih.gov This reaction, typically employing chlorosulfonic acid, introduces a chlorosulfonyl (-SO₂Cl) group onto the benzene ring. The position of this new substituent is dictated by the directing effects of the existing carboxyl group. For electron-deficient rings like benzoic acid, this step may require elevated temperatures and a slight excess of the chlorosulfonating agent to proceed efficiently. nih.gov

Table 1: Ring Functionalization Starting Materials and Reagents

| Starting Material | Functionalization Reaction | Reagents | Key Intermediate |

| Toluene | Sulfonation & Oxidation | Sulfuric Acid, Oxidizing Agent | p-Carboxybenzenesulfonyl chloride |

| Benzoic Acid | Chlorosulfonation | Chlorosulfonic Acid (HSO₃Cl) | Substituted Benzoyl Sulfonyl Chloride |

| 4-Methylsulfonyltoluene | Chlorination | Chlorine (Cl₂), Iron (Fe) catalyst | 2-Chloro-4-methylsulfonyltoluene |

| 2,4-Dichlorotoluene | Chlorosulfonation | Chlorosulfonic Acid (HSO₃Cl) | 2,4-dichloro-5-chlorosulfonyl-benzoic acid |

Sulfonamide Formation Techniques

The formation of the sulfonamide bond is a cornerstone of these synthetic sequences. The most conventional and widely practiced method is the reaction of a sulfonyl chloride with an appropriate amine. libretexts.org In the case of this compound, the intermediate aryl sulfonyl chloride is treated with methylamine (B109427). This nucleophilic substitution reaction typically requires a base, such as pyridine, to neutralize the hydrochloric acid byproduct that is generated. youtube.com

The reaction between primary or secondary amines and a sulfonyl chloride, known as the Hinsberg test, serves as a classical chemical test and a preparative method. libretexts.org The resulting sulfonamide from a primary amine, like methylamine, still possesses a proton on the nitrogen atom, rendering it acidic. libretexts.org

Alternative approaches include multi-step sequences such as chlorosulfonation followed by an ammonolysis reaction to yield the sulfonamide. google.com

Table 2: Classical Sulfonamide Formation

| Reactant 1 | Reactant 2 | Conditions | Product |

| Aryl Sulfonyl Chloride | Methylamine | Base (e.g., Pyridine) | N-Methyl Aryl Sulfonamide |

| Aryl Sulfonyl Chloride | Ammonia (Ammonolysis) | - | Primary Aryl Sulfonamide |

| N-Silylamines | Sulfonyl Chlorides | Acetonitrile (B52724), reflux | Sulfonamide |

Data sourced from multiple studies detailing sulfonamide synthesis. libretexts.orggoogle.comnih.gov

Carboxylic Acid Group Introduction

The introduction or unmasking of the carboxylic acid group is the final key transformation. A prevalent strategy involves the oxidation of a methyl group on the benzene ring. britannica.comncert.nic.in For example, a precursor like 2-chloro-4-methylsulfonyltoluene can be oxidized to the corresponding benzoic acid using strong oxidizing agents such as nitric acid or potassium permanganate (B83412). google.comncert.nic.in This method is robust, though it can require harsh conditions. google.com

Another common route involves the hydrolysis of an ester. The synthesis can be carried out using a methyl or ethyl ester of the benzoic acid, which serves as a protecting group for the carboxylic acid during previous reaction steps. This ester is then hydrolyzed, typically under acidic or basic conditions, to yield the final carboxylic acid product. For example, methyl 2-(aminosulfonyl)benzoate can be produced from saccharin (B28170) and subsequently hydrolyzed.

Finally, hydrolysis of nitriles offers another pathway. This involves converting an aryl halide to a nitrile via nucleophilic substitution with a cyanide salt, followed by hydrolysis of the nitrile to the carboxylic acid. britannica.com

Modern and Sustainable Synthetic Approaches

Contemporary synthetic chemistry is increasingly focused on developing more efficient, safer, and environmentally benign methods. This paradigm shift is reflected in the newer strategies for synthesizing this compound and its derivatives, which emphasize green chemistry principles and the use of advanced catalytic systems.

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. tandfonline.comsci-hub.se In the context of synthesizing sulfamoylbenzoic acids, these principles are being applied in several ways.

One significant development is the use of water as a solvent for sulfonamide synthesis. sci-hub.sersc.org Traditional methods often rely on organic solvents, which can be toxic and difficult to dispose of. Conducting the reaction of sulfonyl chlorides with amines in an aqueous medium, often under dynamic pH control, can lead to excellent yields and simplified product isolation, frequently requiring only filtration. rsc.org

Other green approaches focus on solvent-free (neat) reaction conditions or the use of mechanochemistry, where mechanical force in a ball mill is used to drive the reaction, eliminating the need for bulk solvents altogether. sci-hub.sersc.org Furthermore, there is a move towards using safer reagents, such as replacing harsh oxidizing agents with hydrogen peroxide or molecular oxygen in catalytic systems. researchgate.netacs.org Reducing the use of protecting groups, which add steps and generate waste, is another key goal. youtube.com

Catalytic Methods for Formation

Catalysis is a cornerstone of modern organic synthesis and offers significant advantages in terms of efficiency and sustainability. Several catalytic methods have been developed for the synthesis of sulfamoylbenzoic acids and related structures.

Copper-catalyzed reactions have emerged as particularly versatile. Recent research has demonstrated a one-pot synthesis of sulfonamides from aryl carboxylic acids and amines via a copper-catalyzed decarboxylative chlorosulfonylation. nih.govacs.orgprinceton.edu This method leverages copper ligand-to-metal charge transfer (LMCT) to convert the carboxylic acid into a sulfonyl chloride in situ, which then reacts with an amine. nih.govprinceton.edu This approach is powerful as it uses the same starting materials as traditional amide coupling, offering a streamlined route to sulfonamide analogues. acs.orgprinceton.edu Other copper-catalyzed methods include the direct coupling of sodium sulfinates with amines and the oxidative C-N bond cleavage of tertiary amines to form sulfonamides. rsc.orgacs.org

Palladium-catalyzed C-H activation represents another cutting-edge strategy. These methods allow for the direct functionalization of C-H bonds on the benzoic acid ring, avoiding the need for pre-functionalized starting materials. nih.govnih.govresearchgate.net For example, Pd(II) catalysts, sometimes supported by specific ligands like Ac-Ile-OH, can direct the ortho- or meta-arylation of benzoic acids using aryl halides or aryltrifluoroborates as coupling partners, often with air or molecular oxygen as the oxidant. nih.govnih.govacs.org This provides a highly step-economical route to complex benzoic acid derivatives. researchgate.net

Catalytic oxidation methods are also being refined. The oxidation of toluene derivatives to benzoic acids can be achieved with high selectivity using systems like Co(II) salts combined with organic bromide salts under an oxygen atmosphere. acs.org

Table 3: Modern Catalytic Approaches

| Catalytic System | Reaction Type | Starting Materials | Key Features |

| Copper(II) / Light (LMCT) | Decarboxylative Sulfonamidation | Aryl Carboxylic Acid, SO₂, Amine | One-pot synthesis, uses common starting materials. nih.govprinceton.edu |

| Palladium(II) / Ligand | C-H Activation/Arylation | Benzoic Acid, Aryl Halide/Boronic Acid | Direct functionalization of C-H bonds, high atom economy. nih.govnih.gov |

| Nano-Ru/Fe₃O₄ | Dehydrogenative Coupling | Alcohol, Sulfonamide | Environmentally benign, water is the only byproduct. acs.org |

| Cobalt(II) / Bromide Salt | Aerobic Oxidation | Toluene Derivative, O₂ | High selectivity for carboxylic acid, uses air as oxidant. acs.org |

Flow Chemistry Applications

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of fine chemicals, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. While specific literature on the flow synthesis of this compound is not abundant, the principles of continuous flow have been successfully applied to the synthesis of related benzoic acid derivatives, suggesting viable routes.

One such example is the continuous flow synthesis of 2,2′-diselenobis(benzoic acid), which was achieved in high yield with a short reaction time using water as a solvent. rsc.org This demonstrates the potential of flow chemistry for the rapid and efficient synthesis of substituted benzoic acids.

A plausible flow process for the synthesis of a precursor to this compound could involve the reaction of 2-chlorosulfonylbenzoyl chloride with methylamine in a microreactor. The rapid mixing and precise temperature control afforded by a flow setup would be highly beneficial for managing the exothermic nature of this reaction and minimizing the formation of byproducts. The subsequent hydrolysis of the resulting acyl chloride could also be performed in a continuous manner.

Table 1: Potential Flow Chemistry Parameters for the Synthesis of a 2-(Methylsulfamoyl)benzoyl Chloride Precursor

| Parameter | Value |

| Reactor Type | Microreactor or Packed Bed Reactor |

| Reactants | 2-Chlorosulfonylbenzoyl chloride, Methylamine |

| Solvent | Dichloromethane or Tetrahydrofuran |

| Temperature | 0 - 25 °C |

| Residence Time | < 5 minutes |

| Quenching | Continuous flow quench with aqueous solution |

This approach would allow for a safer, more efficient, and scalable production of the key sulfonamide intermediate.

Synthesis of Key Analogs and Precursors

The generation of analogs of this compound is crucial for structure-activity relationship (SAR) studies. This involves the development of flexible synthetic strategies that allow for the introduction of various functional groups and structural motifs.

Strategies for Structural Diversification

Strategies for the structural diversification of this compound can be approached from several angles. A common method involves starting with a core scaffold and applying various coupling reactions to introduce diversity. For instance, the synthesis of 2-sulfonamidebenzamides has been achieved by coupling a 2-sulfonamidobenzoic acid with a variety of amines using peptide coupling reagents like T3P (propane phosphonic acid anhydride). nih.gov This modular approach allows for the rapid generation of a library of amide derivatives.

Another strategy involves the modification of the starting materials. For example, using different sulfonyl chlorides and amines in the initial sulfonamide formation step can introduce a wide range of substituents on the sulfonamide nitrogen. nih.gov Similarly, the aromatic ring of the benzoic acid can be functionalized through electrophilic aromatic substitution reactions, although the directing effects of the existing substituents must be considered.

The synthesis of 2-[(2-substitutedphenyl) carbamoyl] benzoic acids from phthalic anhydride (B1165640) and various anilines highlights a straightforward method to create analogs with diverse substitution patterns on a phenyl ring attached to the core structure. researchgate.net

Table 2: Examples of Structural Diversification Strategies

| Strategy | Core Intermediate | Reagents for Diversification | Resulting Analogs |

| Amide Coupling | This compound | Various amines, T3P/HATU | N-substituted 2-(methylsulfamoyl)benzamides |

| Sulfonamide Variation | 2-Carboxybenzenesulfonyl chloride | Various primary/secondary amines | 2-(Alkyl/Aryl-sulfamoyl)benzoic acids |

| Aromatic Substitution | This compound | Nitrating/Halogenating agents | Nitro/Halo-substituted derivatives |

| Phthalic Anhydride Ring Opening | Phthalic Anhydride | Substituted anilines | 2-(Carbamoyl)benzoic acid derivatives |

Stereoselective Synthesis

The introduction of chirality can be a key factor in modulating the biological activity of a molecule. While this compound itself is achiral, the synthesis of chiral analogs or precursors often requires stereoselective methods.

For instance, if a chiral center were to be introduced in a side chain attached to the aromatic ring, stereoselective reactions such as asymmetric hydrogenation, Sharpless asymmetric epoxidation, or the use of chiral auxiliaries could be employed.

The principles of stereoselective synthesis have been demonstrated in the creation of substituted N-sulfonyl azetidines. rsc.org This involved an imino-aldol reaction to create β-amino esters, which were then cyclized with high stereoselectivity. rsc.org Although not directly applied to this compound, this methodology showcases a viable approach for creating stereochemically defined building blocks that could be incorporated into more complex analogs.

Similarly, the stereoselective addition of Gilman or Grignard reagents to dihydropyranones has been used to synthesize trans-3-methylidenetetrahydropyran-4-ones with high stereoselectivity. nih.gov This highlights the power of nucleophilic addition reactions in controlling stereochemistry, a strategy that could be adapted for the synthesis of chiral precursors to this compound analogs.

Isotopic Labeling for Mechanistic Studies

Isotopic labeling is an invaluable tool for elucidating reaction mechanisms and studying the metabolic fate of compounds. researchgate.net In the context of this compound, isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) can be incorporated at specific positions.

For example, to study the mechanism of a particular enzymatic transformation or chemical reaction involving the methyl group, a ¹³C-labeled methyl iodide could be used in the synthesis of the sulfonamide. The position of the label could then be tracked using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry. nih.gov

Deuterium labeling is also a common strategy. For instance, to probe a C-H activation step at a specific position on the aromatic ring, a deuterated benzene derivative could be used as a starting material. The presence or absence of deuterium in the final product and any observed kinetic isotope effect can provide crucial mechanistic insights.

Table 3: Potential Isotopic Labeling Strategies for this compound

| Isotope | Labeled Precursor | Purpose of Labeling | Analytical Technique |

| ¹³C | ¹³CH₃I | Tracing the methyl group in reactions/metabolism | NMR, Mass Spectrometry |

| ²H (D) | Deuterated Benzene | Probing C-H activation mechanisms | NMR, Mass Spectrometry |

| ¹⁵N | ¹⁵NH₂CH₃ | Studying reactions involving the sulfonamide nitrogen | NMR Spectroscopy |

| ¹⁸O | H₂¹⁸O | Investigating the mechanism of carboxyl group reactions | Mass Spectrometry |

These isotopic labeling strategies, while synthetically challenging, provide a level of detail that is often unattainable through other means and are essential for a deep understanding of the chemical and biological behavior of this compound and its derivatives. researchgate.net

Chemical Reactivity and Mechanistic Studies of 2 Methylsulfamoyl Benzoic Acid

Acid-Base Properties and Proton Transfer Mechanisms

2-(Methylsulfamoyl)benzoic acid possesses two primary acidic sites: the proton of the carboxylic acid group (-COOH) and the proton on the nitrogen atom of the sulfonamide group (-SO₂NHCH₃). The carboxylic acid proton is the more acidic of the two, readily dissociating in polar solvents like water. The acidity of benzoic acid is characterized by a pKa of approximately 4.2. thieme-connect.com The presence of the methylsulfamoyl substituent at the ortho position is expected to influence this acidity through electronic and steric effects, though specific pKa data for this compound are not widely reported.

The sulfonamide proton is significantly less acidic, with pKa values for typical N-alkyl sulfonamides falling in the range of 10-11. This acidity arises from the strong electron-withdrawing nature of the two sulfonyl oxygens, which stabilizes the resulting conjugate base.

Proton transfer is a fundamental reaction for this molecule, typically involving the transfer of a proton (H⁺) from one atom to another. rsc.org In an aqueous environment, the process can be facilitated by water molecules acting as a "proton shuttle." rsc.org For this compound, the first deprotonation overwhelmingly occurs at the carboxylic acid moiety.

Deprotonation of the Carboxylic Acid: C₆H₄(COOH)(SO₂NHCH₃) + H₂O ⇌ C₆H₄(COO⁻)(SO₂NHCH₃) + H₃O⁺

Under more strongly basic conditions, a second deprotonation can occur at the sulfonamide nitrogen.

Deprotonation of the Sulfonamide: C₆H₄(COO⁻)(SO₂NHCH₃) + OH⁻ ⇌ C₆H₄(COO⁻)(SO₂NCH₃⁻) + H₂O

The mechanism for these transfers involves the formation and breaking of bonds to a proton, often proceeding through a zwitterionic intermediate or via a concerted process where a base abstracts the proton. rsc.orgthieme-connect.com

Reactions Involving the Carboxylic Acid Moiety

Esterification and Amidation Reactions

The carboxylic acid group is a versatile functional handle for synthesizing various derivatives, primarily through esterification and amidation.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. nih.gov The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the products. This is commonly done by using an excess of the alcohol or by removing water as it is formed. rsc.org For example, the reaction with methanol (B129727), catalyzed by concentrated sulfuric acid, yields methyl 2-(methylsulfamoyl)benzoate. nih.gov

Amidation involves the coupling of the carboxylic acid with a primary or secondary amine to form an amide. Due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt from the direct reaction of an acid and an amine, this transformation usually requires activation of the carboxylic acid. Current time information in Bangalore, IN. Common methods include the use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This approach has been successfully used to synthesize a variety of 2-sulfamoylbenzamide (B1287274) derivatives from the corresponding sulfamoylbenzoic acids. nih.govnih.gov

The table below summarizes typical conditions for these reactions as applied to benzoic acid derivatives.

| Reaction | Reagents & Conditions | Product Type | Reference(s) |

| Esterification | Alcohol (e.g., Methanol), conc. H₂SO₄, Reflux | Ester | nih.govacs.org |

| Esterification | Alcohol (e.g., Methanol), Zr/Ti Solid Acid Catalyst, Reflux | Ester | researchgate.net |

| Amidation | Amine, EDC, DMAP, DCM/DMF, Room Temperature | Amide | nih.gov |

| Amidation | Amine, TiCl₄, Pyridine, 85 °C | Amide | acs.org |

| Amidation | Amine, Sulfonyl Azide, Ir-catalyst | Amide | rsc.org |

Decarboxylation Pathways

Decarboxylation is the removal of the carboxyl group, releasing carbon dioxide. For aromatic carboxylic acids like benzoic acid, this reaction is generally difficult and requires high temperatures or specific catalytic systems. google.com A common laboratory method involves heating the acid or its sodium salt with soda lime (a mixture of NaOH and CaO), which replaces the -COOH group with a hydrogen atom. acs.org

Heating benzoic acid with soda lime can produce benzene (B151609). acs.org C₆H₅COOH + 2NaOH (soda lime) → C₆H₆ + Na₂CO₃ + H₂O

More recent methods have been developed for decarboxylation under milder conditions. For instance, a photoredox-catalyzed decarboxylation of α-oxo carboxylic acids can occur at room temperature. organic-chemistry.org Another protocol for the decarboxylative hydroxylation of benzoic acids to phenols operates at 35 °C, enabled by a copper-catalyzed radical process. google.com However, decarboxylation is generally more facile for β-keto acids or malonic acids, which can undergo the reaction upon heating via a cyclic transition state. acs.org There are no specific studies detailing the decarboxylation of this compound, but it is expected to follow the challenging pathways typical for simple benzoic acids.

Reactions of the Sulfonamide Functional Group

N-Alkylation and N-Acylation Reactions

The sulfonamide moiety (-SO₂NHCH₃) can also undergo reactions, primarily at the nitrogen atom.

N-Acylation of the sulfonamide nitrogen is challenging due to its low nucleophilicity. The reaction typically requires strong bases and reactive acylating agents. chemrxiv.org Methods include using acid chlorides or anhydrides in the presence of a base, or employing coupling agents like N-acylbenzotriazoles with sodium hydride (NaH). Ultrasound irradiation has also been reported to promote the acylation of sulfonamides with acetic anhydride (B1165640).

N-Alkylation of a secondary sulfonamide like the one in the title compound is sterically hindered and less favorable than the alkylation of a primary sulfonamide. Current time information in Bangalore, IN. However, several catalytic methods have been developed for the N-alkylation of sulfonamides using alcohols as alkylating agents. These "borrowing hydrogen" methods often employ transition metal catalysts based on manganese or ruthenium. Other approaches involve the use of alkylating agents like trichloroacetimidates under thermal conditions, although these are more effective for primary sulfonamides. Current time information in Bangalore, IN.rsc.org

| Reaction | Reagents & Conditions | Product Type | Reference(s) |

| N-Acylation | N-Acylbenzotriazole, NaH | N-Acylsulfonamide | |

| N-Acylation | Acetic Anhydride, Ultrasound | N-Acylsulfonamide | |

| N-Alkylation | Alcohol, Mn(I) PNP pincer catalyst, K₂CO₃ | N,N-Dialkylsulfonamide | |

| N-Alkylation | Alcohol, [Ru(p-cymene)Cl₂]₂, dppf | N,N-Dialkylsulfonamide | |

| N-Alkylation | Trichloroacetimidate, Toluene (B28343), Reflux | N,N-Dialkylsulfonamide | rsc.orggoogle.com |

Sulfonyl Transfer Reactions

While the sulfonamide bond is generally stable, it can be cleaved under specific conditions, which can be considered a form of sulfonyl group transfer. The cleavage can occur at the C-N or N-S bond.

Catalytic C–N bond cleavage of tertiary N-benzyl protected sulfonamides has been achieved using a mild acid catalyst like Bi(OTf)₃. The proposed mechanism involves protonation of the sulfonamide nitrogen, followed by C-N bond scission, driven by the formation of a stable benzylic carbocation.

Cleavage of the N-S bond is also a known reaction pathway. For example, ceria nanoparticles have been shown to catalyze the hydrolytic cleavage of sulfonamide drugs, breaking the S–N bond to yield sulfanilic acid and the corresponding amine. acs.org This hydrolytic cleavage is favorable under acidic conditions where the protonated amine group becomes less reactive. acs.org More recently, a mild and general method for the reductive cleavage of the N-S bond in secondary sulfonamides has been developed, using a reducing agent to generate sulfinates and amines, which can then be used in subsequent reactions. This highlights the potential of the sulfonamide group not just as a stable moiety but also as a synthetic handle for further functionalization.

Aromatic Ring Reactivity and Substituent Effects

Electrophilic aromatic substitution (SₑAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The position of substitution is determined by the directing effects of the existing substituents. Both the carboxylic acid and the sulfamoyl group are generally meta-directors. wikipedia.org

In this compound, the interplay of these two meta-directing groups in an ortho-relationship to each other leads to predictable, albeit potentially complex, substitution patterns. The positions open for substitution are C4, C5, and C6 (position C3 is highly sterically hindered).

Position C4: This position is para to the carboxylic acid group and meta to the methylsulfamoyl group.

Position C5: This position is meta to the carboxylic acid group and para to the methylsulfamoyl group.

Position C6: This position is ortho to the carboxylic acid group and in a complex relationship with the ortho-sulfamoyl group.

Given that both are meta-directors, substitution is most likely to occur at a position that is meta to both groups, if possible. However, in this 1,2-disubstituted pattern, the directing effects are in conflict. The carboxylic acid group directs incoming electrophiles to the C5 position (meta). The methylsulfamoyl group directs incoming electrophiles to the C4 and C6 positions (meta). Steric hindrance from the existing large groups will likely disfavor substitution at the C6 position. Therefore, electrophilic substitution is expected to yield a mixture of products, primarily at the C4 and C5 positions. The exact ratio of these products would depend on the specific reaction conditions and the nature of the electrophile. libretexts.org

| Substituent | Electronic Effect | Directing Influence |

| Carboxylic Acid (-COOH) | Electron-withdrawing, Deactivating | Meta-directing |

| Methylsulfamoyl (-SO₂NHCH₃) | Electron-withdrawing, Deactivating | Meta-directing |

This table summarizes the expected substituent effects on electrophilic aromatic substitution.

Typical electrophilic aromatic substitution reactions include nitration (using a mixture of nitric and sulfuric acid), halogenation (using a halogen with a Lewis acid catalyst), and sulfonation (using fuming sulfuric acid). wikipedia.orgmasterorganicchemistry.com For this compound, these reactions would require harsh conditions due to the deactivated nature of the ring.

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups, which can stabilize the negatively charged intermediate (a Meisenheimer complex). wikipedia.orglibretexts.org

The this compound ring is rendered electron-poor by the two electron-withdrawing substituents, making it a potential candidate for SₙAr reactions, provided a suitable leaving group is present. masterorganicchemistry.com For the parent compound, where all other positions are occupied by hydrogen, a SₙAr reaction is not feasible as hydride is a very poor leaving group.

However, if a derivative of this compound contains a good leaving group, such as a halide (e.g., F, Cl), at one of the ring positions (e.g., 4-chloro-2-(methylsulfamoyl)benzoic acid), it would be activated towards nucleophilic attack. The electron-withdrawing groups ortho and para to the leaving group are most effective at stabilizing the intermediate. masterorganicchemistry.com

Hypothetical SₙAr Reactivity:

| Position of Leaving Group (e.g., Cl) | Activation by -COOH | Activation by -SO₂NHCH₃ | Expected Reactivity |

| C4 | Para | Meta | Activated |

| C5 | Meta | Para | Activated |

| C6 | Ortho | Ortho | Highly Activated (but sterically hindered) |

This table illustrates the hypothetical activation of different positions on the this compound ring towards nucleophilic aromatic substitution, assuming the presence of a leaving group.

The reaction proceeds via an addition-elimination mechanism, where the nucleophile first adds to the ring to form a tetrahedral intermediate, followed by the elimination of the leaving group to restore aromaticity. libretexts.orgyoutube.com

Rearrangement Reactions and Degradation Pathways

There is limited specific information in the scientific literature regarding rearrangement reactions involving this compound. Rearrangement reactions are a broad class of organic reactions where the carbon skeleton of a molecule is rearranged to yield a structural isomer. wiley-vch.demasterorganicchemistry.com Reactions like the benzilic acid rearrangement involve 1,2-diketones and are not directly applicable to this compound. wikipedia.orgquora.com

Degradation pathways for this compound are also not extensively documented. However, based on the functional groups present, potential degradation routes can be inferred. Under harsh conditions, such as high temperatures in aqueous media, benzoic acid derivatives can undergo decarboxylation, where the carboxylic acid group is lost as carbon dioxide. nih.gov For instance, studies on other substituted benzoic acids have shown that they can degrade to simpler aromatic compounds like phenol (B47542) or benzene at elevated temperatures. nih.gov

Another potential degradation pathway is the hydrolysis of the sulfonamide bond (-SO₂-N-). This bond can be cleaved under strong acidic or basic conditions, which would lead to the formation of 2-carboxybenzenesulfonic acid and methylamine (B109427). Studies on related compounds, such as 2-(2-hydroxypropanamido) benzoic acid, have shown that amide linkages can be hydrolyzed as a primary degradation route. nih.govresearchgate.net

Potential Degradation Products:

| Degradation Pathway | Conditions | Potential Products |

| Decarboxylation | High Temperature | N-methylbenzenesulfonamide |

| Hydrolysis | Strong Acid/Base | 2-Carboxybenzenesulfonic acid, Methylamine |

This table outlines plausible degradation pathways and resulting products for this compound based on its functional groups.

The stability of the compound is likely to be pH-dependent, with increased degradation rates expected at the extremes of the pH scale, a common characteristic for molecules containing hydrolyzable functional groups. nih.gov

Computational and Theoretical Investigations of 2 Methylsulfamoyl Benzoic Acid

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of the chemical bonds within 2-(Methylsulfamoyl)benzoic acid are fundamental to its properties. Theoretical calculations offer a detailed picture of this electronic landscape.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the optimized geometry and electronic properties of molecules like this compound. nih.gov Methods such as DFT with the B3LYP functional and a Pople-style basis set (e.g., 6-311++G(d,p)) are commonly employed to achieve a balance between computational cost and accuracy.

These calculations yield precise information on bond lengths, bond angles, and dihedral angles. For this compound, the geometry is largely defined by the orientation of the carboxylic acid and methylsulfamoyl groups relative to the benzene (B151609) ring. The results of such calculations are typically validated by comparing computed vibrational frequencies (IR spectra) with experimental data. nih.gov

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations This table is illustrative, based on typical values for related structures.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O (carbonyl) | ~1.24 Å |

| C-O (hydroxyl) | ~1.35 Å | |

| O-H (hydroxyl) | ~0.97 Å | |

| C-S (aryl-sulfur) | ~1.78 Å | |

| S=O (sulfonyl) | ~1.45 Å | |

| S-N (sulfonamide) | ~1.65 Å | |

| Bond Angle | O=C-O (carboxyl) | ~123° |

| C-S-N (sulfamoyl) | ~107° | |

| O=S=O (sulfamoyl) | ~120° | |

| Dihedral Angle | C-C-S-N | Twisted |

| C-C-C=O | Near Planar |

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. pku.edu.cn

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the carboxylic acid group. The LUMO, conversely, is likely distributed over the electron-withdrawing sulfamoyl group and the aromatic ring. Analysis of the Molecular Electrostatic Potential (MEP) map, another output of quantum calculations, would complement the FMO analysis by visually identifying the electron-rich (negative potential, typically around the oxygen atoms) and electron-poor (positive potential, around the acidic hydrogen) regions of the molecule. researchgate.net

Table 2: Conceptual Frontier Molecular Orbital Properties

| Orbital | Primary Localization | Implied Reactivity |

|---|---|---|

| HOMO | Benzene Ring, Carboxyl Group | Site of electrophilic attack, oxidation |

| LUMO | Sulfamoyl Group, Benzene Ring | Site of nucleophilic attack, reduction |

| HOMO-LUMO Gap | N/A | Indicator of chemical stability and reactivity |

Conformational Analysis and Intramolecular Interactions

The flexibility of the bonds connecting the substituent groups to the benzene ring allows this compound to adopt various spatial arrangements, or conformations.

Conformational analysis involves mapping the potential energy surface of the molecule by systematically rotating key dihedral angles, such as the bond between the ring and the carboxyl group and the bond between the ring and the sulfamoyl group. This process identifies the most stable, low-energy conformations (local minima) and the energy barriers between them (transition states). Such studies have been performed on similar benzoic acid derivatives, revealing that specific conformations are preferred to minimize steric hindrance and optimize favorable intramolecular interactions. nih.gov For this compound, the orientation of both the carboxyl and methylsulfamoyl groups would be scanned to locate the global energy minimum structure.

Other non-covalent interactions, such as weaker C-H···O hydrogen bonds and π-π stacking interactions between benzene rings in the solid state, also play a role in stabilizing the molecular structure. researchgate.netmdpi.com Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize the strength and nature of these hydrogen bonds and other weak interactions. mdpi.com

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions, including the identification of transient intermediates and transition states that are difficult to observe experimentally. nih.gov While specific mechanistic studies on this compound are not widely published, the methodologies can be described.

For instance, the synthesis of this compound, likely involving the reaction of a benzoic acid derivative with a methylsulfamoyl-containing reagent, could be modeled. Calculations would map the reaction coordinate, determining the activation energies for each step. This would clarify whether the reaction proceeds through a concerted or stepwise mechanism and identify the rate-determining step. nih.gov Similarly, the acidic dissociation of the carboxylic proton in a solvent could be modeled to compute its pKa, providing a theoretical measure of its acidity.

Spectroscopic Property Predictions for Mechanistic Understanding

Computational methods are also highly effective in predicting spectroscopic properties, which can then be compared with experimental data to validate theoretical models and provide deeper mechanistic insights.

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups in a molecule. DFT calculations can predict the vibrational frequencies of a molecule with a good degree of accuracy. nih.govmdpi.com For this compound, a frequency calculation would yield a set of vibrational modes, each corresponding to a specific type of atomic motion (e.g., stretching, bending, or twisting).

The calculated IR spectrum would show characteristic peaks for the O-H stretch of the carboxylic acid, the C=O stretch, the S=O stretches of the sulfamoyl group, and various vibrations associated with the benzene ring. researchgate.netresearchgate.net The position of the O-H stretching frequency can be particularly informative about the presence and strength of intramolecular hydrogen bonding between the carboxylic acid and the sulfamoyl group. rsc.orgnih.gov A significant red-shift (shift to lower wavenumber) compared to a non-hydrogen-bonded O-H stretch would suggest a strong intramolecular interaction. nih.gov

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 3400 - 3600 (free), 2500-3300 (H-bonded) |

| Carboxylic Acid | C=O Stretch | 1700 - 1750 |

| Sulfamoyl | Asymmetric SO₂ Stretch | 1330 - 1370 |

| Sulfamoyl | Symmetric SO₂ Stretch | 1150 - 1180 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

Note: These are typical frequency ranges for the specified functional groups and are subject to shifts based on the specific molecular environment and computational method used.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for structure elucidation of organic molecules. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can accurately predict the ¹H and ¹³C NMR chemical shifts. rsc.orgnih.govaps.orgyoutube.comnih.gov

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the N-methyl protons, and the acidic proton of the carboxyl group. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nature of both substituents. The predicted ¹³C NMR spectrum would similarly show signals for all the unique carbon atoms in the molecule. By comparing the calculated chemical shifts with experimental data, one can confirm the molecular structure and gain insights into the electronic environment of each nucleus. Discrepancies between predicted and experimental shifts can often point to specific structural features or conformational effects that were not initially considered. youtube.com

Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift Range (ppm) | Notes |

| ¹H (Aromatic) | 7.5 - 8.2 | The exact shifts would depend on the position relative to the substituents. |

| ¹H (N-CH₃) | 2.7 - 3.0 | Typical range for a methyl group attached to a sulfonamide nitrogen. |

| ¹H (COOH) | 10.0 - 13.0 | The chemical shift of the acidic proton can be highly variable and solvent-dependent. |

| ¹³C (Aromatic) | 120 - 140 | Aromatic carbons will show a range of shifts based on their electronic environment. |

| ¹³C (C=O) | 165 - 175 | Characteristic chemical shift for a carboxylic acid carbonyl carbon. |

| ¹³C (N-CH₃) | 30 - 40 | Typical range for a methyl group attached to a nitrogen. |

Note: These are hypothetical chemical shift ranges. Accurate predictions require specific GIAO-DFT calculations and may need to be scaled against experimental data for a set of related compounds.

Applications and Research Utility of 2 Methylsulfamoyl Benzoic Acid

Utilization as a Synthetic Building Block

As an intermediate and building block, 2-(Methylsulfamoyl)benzoic acid offers reactive sites that can be exploited for the construction of more elaborate chemical structures. biosynth.compharmaffiliates.comambeed.com The benzoic acid scaffold itself is a fundamental unit in the synthesis of a wide array of bioactive molecules. researchgate.net

The structure of this compound, featuring both a carboxylic acid and a sulfonamide functional group, allows it to serve as a scaffold in organic synthesis. The carboxylic acid group can readily undergo reactions such as esterification or amidation, while the aromatic ring can be subject to electrophilic substitution. This dual reactivity is valuable for creating complex molecules with specific functionalities. For instance, substituted benzoic acid scaffolds are central to the design of targeted therapeutic agents. Research on 2,5-substituted benzoic acid derivatives has led to the development of dual inhibitors for anti-apoptotic proteins, demonstrating the scaffold's utility in medicinal chemistry. nih.gov Similarly, other substituted benzoic acids have been used as intermediates in the synthesis of pharmaceutically active compounds like benzazepines, which possess vasopressin antagonistic activity. nih.gov The presence of the methylsulfamoyl group can influence the molecule's steric and electronic properties, as well as its solubility and capacity for hydrogen bonding, which are critical factors in the design of new compounds.

Benzoic acid derivatives, particularly those with a reactive substituent at the 2-position, are well-established precursors for the synthesis of various heterocyclic compounds. researchgate.net The strategic placement of the carboxylic acid and another functional group allows for intramolecular cyclization reactions to form fused ring systems. While direct studies on this compound for this purpose are not extensively documented, the reactivity of analogous compounds provides a strong indication of its potential. For example, 2-acylbenzoic acids and 2-carbamimidoylbenzoic acid are versatile starting materials for constructing heterocycles like phthalides, isoindolines, phthalazinones, and pyrimidines. researchgate.netbohrium.comresearchgate.net The synthesis often involves condensation reactions with other molecules. A new approach has been developed for synthesizing 2-(pyrimidin-2-yl)benzoic acids from 2-carbamimidoylbenzoic acid and 1,3-dicarbonyl compounds. bohrium.comresearchgate.net Given these precedents, this compound could potentially be modified and used in similar reaction pathways to access novel heterocyclic structures.

| Benzoic Acid Precursor Type | Reactant | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| 2-Formylbenzoic acids | Allyl bromides or α-bromoketones | Phthalides | researchgate.net |

| 2-Acylbenzoic acids | Hydrazine | Phthalazinones | researchgate.net |

| 2-Carbamimidoylbenzoic acid | 1,3-Dicarbonyl compounds | 2-(Pyrimidin-2-yl)benzoic acids | bohrium.comresearchgate.net |

| 2-Carbamimidoylbenzoic acid | Chromones with a 3-aryloxy group | 2-(Benzo nih.govsigmaaldrich.comfuro[3,2-d]pyrimidin-2-yl)benzoic acids | researchgate.net |

Role in Materials Science and Polymer Chemistry

The properties of benzoic acid and its derivatives make them attractive for applications in materials science, including their incorporation into polymers and their ability to form ordered structures through self-assembly.

Benzoic acid derivatives can be integrated into polymer matrices to create materials with specific functionalities. A notable example is the inclusion of benzoic acid (BA) into the nanoporous-crystalline (NC) phases of polymers like syndiotactic polystyrene (sPS) and poly(2,6-dimethyl-1,4-phenylene)oxide (PPO). mdpi.com Research has shown that BA can be segregated within the crystalline cavities of these polymers. mdpi.com Specifically, in the ε form of sPS and the α form of PPO, BA is predominantly present as a hydrogen-bonded dimer. mdpi.com However, in the δ form of sPS, the BA molecules are isolated as monomers within the crystalline channels. mdpi.com This ability to control the aggregation state of a guest molecule within a polymer host is significant for designing functional materials. Other benzoic acid derivatives, such as 2-benzoylbenzoic acid, are used as photoinitiators in polymer chemistry due to their capacity to absorb UV light and initiate polymerization reactions. cymitquimica.com

| Interaction Type | Description | Role in Benzoic Acid Assembly | Reference |

|---|---|---|---|

| Hydrogen Bonding | Strong, directional interaction between a hydrogen atom and an electronegative atom (O, N). | Drives the formation of carboxylic acid dimers. | researchgate.net |

| Aromatic Interactions (π-π stacking) | Non-covalent interaction between aromatic rings. | Promotes the stacking of dimers into higher-order tetramers. | researchgate.net |

Catalytic and Supramolecular Applications

The functional groups of this compound give it potential roles in both catalysis and the construction of complex supramolecular systems.

In catalysis, benzoic acids are important substrates. For example, the esterification of various benzoic acids with methanol (B129727) to produce methyl benzoate (B1203000) compounds can be achieved using solid acid catalysts. mdpi.com Studies have utilized zirconium-based solid superacids to efficiently catalyze these reactions, highlighting an important industrial application where benzoic acid derivatives are key reactants. mdpi.com

The true strength of this compound may lie in supramolecular chemistry. Supramolecular assembly combines the inherent biological activity or physical properties of building blocks with the structural control afforded by non-covalent interactions. frontiersin.org The ability of this compound to participate in multiple, specific hydrogen bonds via both its carboxylic acid and methylsulfamoyl moieties makes it an excellent candidate for designing complex, self-assembled materials. Research on salts of para-substituted benzoic acids with 2-hydroxyethylamine shows that they form well-defined 2-D layers consolidated by N–H···O and O–H···O hydrogen bonds. researchgate.net This demonstrates how substituted benzoic acids can act as building blocks for ordered, supramolecular architectures, a principle that is directly applicable to this compound.

Ligand Design in Organometallic Chemistry

In the realm of organometallic and coordination chemistry, the design of organic ligands is fundamental to the synthesis of new metal-organic frameworks (MOFs) and complexes with desired properties. Benzoic acid derivatives are frequently employed as ligands because their carboxylate groups can effectively bind to metal centers. The sulfamoyl group in this compound adds another potential coordination site, enhancing its utility as a bifunctional or multifunctional ligand.

Research into analogous benzoic acid structures demonstrates their efficacy in forming complex supramolecular architectures. For instance, a study utilizing 2,4-bis-(triazol-1-yl)benzoic acid as the primary ligand successfully synthesized novel complexes with Cadmium (Cd²⁺) and Zinc (Zn²⁺) ions. nih.gov In these structures, the ligands link adjacent metal ions to form one-dimensional chains, which then further assemble into two-dimensional layered structures. nih.gov Another research effort synthesized a series of phenoxymethylbenzoic acid derivatives that formed stable complexes with metals such as zinc, cobalt, and nickel. researchgate.net

The design principles from these related compounds suggest that this compound is a promising candidate for constructing new metal-organic materials. The combination of the carboxylate and sulfamoyl moieties offers the potential to create frameworks with unique topologies and properties, useful in areas such as catalysis and materials science. sciforum.net The ability to rationally select metal ions and multifunctional organic ligands allows for the synthesis of complexes with specific pore sizes and novel structures. nih.gov

Table 1: Examples of Benzoic Acid Derivatives in Organometallic Complex Formation

| Ligand | Metal Ion(s) | Resulting Structure Type | Reference |

|---|---|---|---|

| 2,4-bis-(triazol-1-yl)benzoic acid | Cd(II), Zn(II) | 1D chains forming 2D and 3D frameworks | nih.gov |

| 2-(4-methylphenoxmethyl)benzoic acid | Zn(II), Co(II), Ni(II), Cu(II) | Metal-ligand coordinate complexes | researchgate.net |

| 2,5-thiophenedicarboxylic acid (with bis-imidazole co-ligand) | Cd(II), Co(II) | 3D Metal-Organic Frameworks (MOFs) | researchgate.net |

Host-Guest Chemistry

Host-guest chemistry involves the creation of larger "host" molecules or assemblies that can encapsulate smaller "guest" molecules or ions. The porous, network-like structures of MOFs, often built from ligands like benzoic acid derivatives, are ideal systems for such applications.

The complexes formed from 2,4-bis-(triazol-1-yl)benzoic acid provide a clear example of this principle. The resulting frameworks possess excellent optical properties and can function as selective sensors. nih.gov Research showed these specific MOFs could detect the presence of the permanganate (B83412) ion (MnO₄⁻) and the ferric ion (Fe³⁺) with low detection limits. nih.gov Furthermore, they demonstrated the ability to sense the antibiotic tetracycline (B611298) hydrochloride through a fluorescence quenching effect, and tryptophan via fluorescence enhancement. nih.gov This capacity for selective detection is a hallmark of sophisticated host-guest systems, where the framework (host) specifically interacts with the target molecule (guest). The design of Schiff Base ligands, another area of supramolecular chemistry, also aims to create complex structures like helicates that can host other entities. sciforum.net This indicates that frameworks derived from this compound could potentially be designed to selectively bind and detect various analytes.

Chemical Probe Development for In Vitro Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or cellular pathways, in a research setting. The structural features of this compound and its derivatives make them attractive scaffolds for developing such probes. Their ability to interact with biological macromolecules allows for the investigation of specific functions in controlled, non-therapeutic in vitro environments.

Enzyme Inhibition Studies in Cell-Free Systems

One of the most significant applications of this compound derivatives in research is for studying enzyme inhibition. In cell-free systems, which contain purified enzymes and substrates, these compounds can be tested for their ability to modulate enzyme activity. This allows researchers to understand the fundamental interactions between the molecule and the enzyme's active or allosteric sites.

Derivatives of sulfamoyl benzoic acids have been identified as potential inhibitors of several enzymes. For example, some derivatives show inhibitory activity against carbonic anhydrase isozymes, such as CAIX, which is often overexpressed in tumors. Another related compound, 2-[Methyl(phenyl)sulfamoyl]benzoic acid, acts as an inhibitor of cytosolic phospholipase A2α (cPLA2α), an enzyme involved in inflammatory responses.

Studies on other benzoic acid analogues further illustrate this utility. Kinetic analysis of mushroom tyrosinase revealed that 2-aminobenzoic acid and 4-aminobenzoic acid inhibit the enzyme's monophenolase and diphenolase activities in a non-competitive manner, suggesting they bind to a site other than the active site. nih.gov This type of detailed kinetic study is crucial for understanding the mechanism of inhibition.

Table 2: Enzyme Inhibition Data for Benzoic Acid Derivatives in Cell-Free Systems

| Inhibitor | Enzyme Target | Inhibition Type | Inhibition Constant (Ki) | Reference |

|---|---|---|---|---|

| 2-aminobenzoic acid | Mushroom Tyrosinase (Monophenolase) | Non-competitive | 5.15 µM | nih.gov |

| 4-aminobenzoic acid | Mushroom Tyrosinase (Monophenolase) | Non-competitive | 3.8 µM | nih.gov |

| 2-aminobenzoic acid | Mushroom Tyrosinase (Diphenolase) | Non-competitive | 4.72 µM | nih.gov |

| 4-aminobenzoic acid | Mushroom Tyrosinase (Diphenolase) | Non-competitive | 20 µM | nih.gov |

| 2-[Methyl(phenyl)sulfamoyl]benzoic acid | Cytosolic phospholipase A2α (cPLA2α) | Not specified | Not specified |

Protein-Ligand Binding Investigations in Research Models

Beyond enzyme inhibition, derivatives of this compound are used to investigate binding interactions with other important proteins. These studies are fundamental to drug discovery and chemical biology, providing insight into how small molecules can disrupt protein-protein interactions.

A notable area of research involves the development of inhibitors for anti-apoptotic proteins from the Bcl-2 family, which are key targets in cancer research. A 2,5-substituted benzoic acid scaffold was designed to create dual inhibitors of the Mcl-1 and Bfl-1 proteins. nih.gov Deletion of key substituents from this scaffold resulted in a significant decrease in binding affinity, demonstrating the crucial role of the benzoic acid core and its modifications in achieving potent protein binding. nih.gov Molecular docking studies on these compounds helped to predict the binding model, revealing how the ligand fits into hydrophobic pockets of the target protein. nih.gov

In a different context, a substituted isoindole synthesized from a benzoic acid methyl ester was investigated for its antibacterial potential by studying its binding to bacterial proteins like DNA gyrase and Dihydroorotase from E. coli. nih.gov These investigations, which combine synthesis with computational modeling, are essential for developing new classes of protein-binding molecules. nih.govnih.gov

Table 3: Protein Targets of Benzoic Acid-Based Research Probes

| Compound Class | Protein Target(s) | Biological Context | Reference |

|---|---|---|---|

| 2,5-substituted benzoic acids | Mcl-1, Bfl-1 | Anti-apoptotic pathway / Cancer | nih.gov |

| Sulfamoyl benzamidothiazole derivatives | NF-κB signaling pathway proteins | Inflammation | |

| Isoindole from benzoic acid methyl ester | DNA gyrase, Dihydroorotase | Bacterial function / Antimicrobial | nih.gov |

Cell-Based Assays for Mechanistic Elucidation in Non-Human Cell Lines

To understand the biological effects of a chemical probe within a more complex environment, researchers use cell-based assays. These experiments, conducted on cultured cell lines, provide insights into a compound's mechanism of action, its effects on cell health, and its ability to modulate cellular pathways.

While information on this compound itself in this context is limited, studies on its analogues are informative. For instance, after determining that certain benzoic acid derivatives could inhibit purified tyrosinase, their effects were evaluated on melanoma cells to see if the in vitro enzyme inhibition translated to cellular activity. nih.gov

A powerful modern technique for this purpose is the Cell Painting assay. nih.gov This high-throughput method uses fluorescent dyes to visualize multiple organelles within cells (e.g., nucleus, mitochondria, cytoskeleton). Following treatment with a compound, high-content imaging and analysis can generate a detailed morphological profile, revealing the compound's impact on the cell. nih.gov This assay can be deployed across various human-derived cell lines (such as U-2 OS, A549, and HepG2) to create a broad biological activity profile for a given chemical, helping to elucidate its mechanism without requiring prior knowledge of its specific protein target. nih.gov Such phenotypic screening approaches are invaluable for characterizing the cellular impact of novel chemical probes developed from scaffolds like this compound.

Advanced Analytical Methodologies for 2 Methylsulfamoyl Benzoic Acid Research

Chromatographic Techniques for Purity and Mixture Analysis

Chromatography is an indispensable tool for separating and quantifying 2-(Methylsulfamoyl)benzoic acid from its synthetic precursors, impurities, and degradation products. The choice between liquid and gas chromatography hinges on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the predominant technique for assessing the purity of this compound due to its high resolution, sensitivity, and applicability to non-volatile and thermally labile compounds. echemi.comquora.com A typical method development strategy involves a systematic approach to optimize separation conditions.

Method Development Considerations:

Stationary Phase: Reversed-phase (RP) chromatography using a C18 column is the most common starting point. researchgate.netresearchgate.net The nonpolar C18 stationary phase effectively retains the moderately polar this compound and separates it from more polar or nonpolar impurities.

Mobile Phase: A gradient elution is often employed, starting with a higher aqueous composition and increasing the organic solvent (typically acetonitrile (B52724) or methanol) percentage over time. ekb.eg This ensures the elution of a wide range of compounds with varying polarities. The aqueous phase is usually buffered to control the ionization state of the carboxylic acid and sulfamoyl groups, which significantly impacts retention and peak shape. A pH of around 3 is often used to suppress the ionization of the carboxylic acid group, leading to better retention and sharper peaks. pensoft.net

Detection: A Diode Array Detector (DAD) or a UV-Vis detector is commonly used, as the benzene (B151609) ring in the molecule provides strong UV absorbance. quora.com Monitoring at a wavelength around 230-235 nm typically provides good sensitivity. nih.govust.edu

A well-developed HPLC method can effectively separate this compound from potential process-related impurities, such as starting materials or by-products of the synthesis.

Table 1: Example HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 30% B, increase to 80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 232 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and potential for thermal degradation in the hot injector port. Therefore, a derivatization step is necessary to convert the polar carboxylic acid and N-H groups into more volatile and thermally stable functional groups. nih.gov

Derivatization Process: A common approach is trimethylsilylation, where a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogens on the carboxylic acid and sulfamoyl groups with trimethylsilyl (B98337) (TMS) groups. nih.govnist.gov

The resulting TMS derivative is significantly more volatile and can be readily analyzed by GC-MS. This technique is highly sensitive and provides both chromatographic separation and mass spectrometric identification of the analyte and any volatile impurities. researchgate.net The mass spectrometer provides structural information, aiding in the unequivocal identification of peaks in the chromatogram. researchgate.net

Spectroscopic Characterization for Structural Elucidation in Research Contexts

Spectroscopic methods are fundamental for the structural confirmation of newly synthesized batches of this compound and for identifying the structure of unknown isomers or related substances.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for unambiguous structure elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. rsc.org

For this compound, ¹H NMR would show distinct signals for the aromatic protons, the N-H proton, and the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons are particularly useful for confirming the substitution pattern on the benzene ring and distinguishing it from other isomers, such as 3- or 4-(Methylsulfamoyl)benzoic acid. docbrown.info For example, the protons on the benzene ring adjacent to the bulky sulfamoyl and carboxylic acid groups would exhibit characteristic shifts. Two-dimensional NMR techniques, such as COSY and HSQC, can be used to establish connectivity between protons and carbons, further confirming the structure.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | ~12-13 | Singlet (broad) |

| Aromatic (Ar-H) | ~7.5-8.2 | Multiplet |

| Sulfamoyl (-NH-) | ~7.0-7.5 | Singlet (broad) |

| Methyl (-CH₃) | ~2.7-2.9 | Singlet |

Note: Predicted values are illustrative and can vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry (MS), particularly when coupled with a soft ionization technique like electrospray ionization (ESI), provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. nih.gov

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the molecular ion. By inducing fragmentation and analyzing the resulting daughter ions, researchers can piece together the molecule's structure. For this compound, characteristic fragmentation patterns would be expected. docbrown.info

Expected Fragmentation Pathways:

Loss of hydroxyl radical (•OH): A common fragmentation for carboxylic acids, leading to an [M-17]⁺ ion. docbrown.info

Loss of formic acid (HCOOH) or CO₂: Decarboxylation is another typical pathway for benzoic acids.

Cleavage of the C-S bond: This would lead to fragments corresponding to the benzoyl moiety and the methylsulfamoyl moiety.

Loss of SO₂ or CH₃NSO₂: Fragmentation within the sulfamoyl group can also occur. nih.gov

Analyzing these fragments helps to confirm the presence and connectivity of the key functional groups. miamioh.edu

X-ray Crystallography for Solid-State Structure Determination

When a suitable single crystal of this compound can be grown, X-ray crystallography provides the definitive three-dimensional structure of the molecule in the solid state. This technique yields precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding. nih.gov

For this compound, X-ray crystallography would confirm the substitution pattern on the benzene ring and reveal the conformation of the sulfamoyl and carboxyl groups relative to the ring. researchgate.net A key feature often observed in the crystal structures of benzoic acids is the formation of hydrogen-bonded dimers through their carboxylic acid groups. researchgate.net The analysis would also show how the sulfamoyl group participates in the crystal packing, likely through N-H···O hydrogen bonds. researchgate.net

Table 3: Example Crystallographic Data Table

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₈H₉NO₄S |

| Formula Weight | 215.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.8 |

| c (Å) | ~12.3 |

| β (°) | ~95.5 |

| Volume (ų) | ~1120 |

| Z (molecules/unit cell) | 4 |

Note: This data is hypothetical and serves as an example of what a crystallographic study might report.

Advanced Titration and Electrochemical Studies

The quantitative analysis and electrochemical characterization of this compound are crucial for understanding its chemical properties and for quality control in its synthesis and application. Advanced analytical methodologies, including potentiometric titration and various electrochemical techniques, provide the necessary precision and sensitivity for these purposes.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the concentration of this compound in a solution. This technique is particularly advantageous as it relies on the measurement of potential changes to detect the endpoint, eliminating the subjective interpretation of color changes associated with traditional indicators. The presence of both a carboxylic acid group and a weakly acidic sulfonamide group (specifically, the N-H proton) allows for distinct titration behaviors.

In a typical non-aqueous acid-base titration, the compound is dissolved in a suitable organic solvent, such as dimethylformamide or a mixture of benzene and methanol (B129727), and titrated with a strong base, like sodium methoxide (B1231860) or tetrabutylammonium (B224687) hydroxide (B78521). kyoto-kem.comresearchgate.net The use of non-aqueous solvents is often preferred to enhance the acidity of weak acids and to obtain sharper, more defined endpoints, especially for the titration of the very weakly acidic sulfonamide proton.

The titration curve for this compound is expected to show two inflection points. The first, more pronounced inflection point corresponds to the neutralization of the highly acidic carboxylic acid proton. The second, typically less sharp, inflection point corresponds to the neutralization of the sulfonamide proton. The potential difference at each equivalence point is monitored using a pH glass electrode and a suitable reference electrode. kyoto-kem.com

Illustrative Titration Data:

The following table presents hypothetical data from a potentiometric titration of a 0.1 M solution of this compound with 0.1 M sodium hydroxide in an ethanolic solution. The data illustrates the expected potential changes and the determination of the equivalence points.

| Titrant Volume (mL) | pH | First Derivative (ΔpH/ΔV) | Second Derivative (Δ²pH/ΔV²) |

| ... | ... | ... | ... |

| 9.8 | 5.85 | 0.25 | 0.1 |

| 9.9 | 6.10 | 0.50 | 0.25 |

| 10.0 | 7.00 | 1.50 | 1.00 (Equivalence Point 1) |

| 10.1 | 7.50 | 0.50 | -1.00 |

| 10.2 | 7.75 | 0.25 | -0.25 |

| ... | ... | ... | ... |

| 19.8 | 10.50 | 0.15 | 0.05 |

| 19.9 | 10.70 | 0.25 | 0.10 |

| 20.0 | 11.00 | 0.50 | 0.25 (Equivalence Point 2) |

| 20.1 | 11.20 | 0.20 | -0.30 |

| 20.2 | 11.30 | 0.10 | -0.10 |

| ... | ... | ... | ... |

Note: This data is illustrative. Actual values may vary based on experimental conditions.

The first equivalence point is used to calculate the purity or concentration of the carboxylic acid functionality, while the second can provide information about the sulfonamide group. The precision of the method is generally high, with relative standard deviations of less than 1% being achievable under optimized conditions.

Electrochemical Studies

Electrochemical studies, such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and controlled-potential coulometry, are powerful tools for investigating the redox properties of this compound. These techniques can elucidate reaction mechanisms, determine reaction kinetics, and be developed into sensitive analytical methods for the compound's quantification.

The electrochemical behavior of this compound is influenced by its functional groups. The benzene ring can undergo oxidation at a sufficiently high positive potential. The sulfonamide group can also be involved in electrochemical reactions, potentially through oxidation of the sulfur atom or reactions involving the nitrogen atom. researchgate.net

A typical cyclic voltammogram of this compound, recorded in an aprotic solvent like acetonitrile with a supporting electrolyte, would likely exhibit an irreversible oxidation peak corresponding to the oxidation of the aromatic ring. The potential at which this oxidation occurs is dependent on the substituents present on the ring. The electron-withdrawing nature of the methylsulfamoyl and carboxyl groups would be expected to make the oxidation more difficult (occur at a more positive potential) compared to unsubstituted benzoic acid.

Illustrative Electrochemical Data:

The table below summarizes hypothetical key parameters obtained from a cyclic voltammetry study of this compound.

| Parameter | Value | Conditions |

| Anodic Peak Potential (Epa) | +1.85 V vs. Ag/AgCl | 1 mM solution in acetonitrile, 0.1 M TBAPF6 supporting electrolyte, glassy carbon working electrode, 100 mV/s scan rate |

| Cathodic Peak Potential (Epc) | Not observed | Irreversible process |

| Peak Current (Ipa) | 15 µA | Proportional to the concentration of the analyte |

| Diffusion Coefficient (D) | 2.5 x 10⁻⁶ cm²/s | Calculated from the Randles-Sevcik equation |

Note: This data is illustrative and serves to represent typical findings in such an experiment.

Further electrochemical investigations could involve the reduction of the carboxylic acid group, although this typically occurs at very negative potentials and may be obscured by the reduction of the solvent or supporting electrolyte. The electrochemical synthesis of related sulfonamides through the oxidative coupling of amines and thiols suggests that the sulfonamide moiety can be electrochemically active under specific conditions. researchgate.net Such studies provide a foundation for developing electroanalytical methods for the sensitive detection of this compound and its potential transformation products in various matrices.

Structure Reactivity Relationships and Analog Design

Influence of Substituent Effects on Reactivity

The reactivity of 2-(Methylsulfamoyl)benzoic acid is significantly influenced by the electronic properties of its substituents. The carboxylic acid group (-COOH) and the methylsulfamoyl group (-SO2NHCH3) exert distinct effects on the electron density of the benzene (B151609) ring, thereby modulating its chemical behavior, particularly its acidity and susceptibility to electrophilic or nucleophilic attack.

The sulfamoyl group is generally considered to be electron-withdrawing due to the high electronegativity of the oxygen and nitrogen atoms attached to the sulfur. This electron-withdrawing nature is primarily an inductive effect (-I), which pulls electron density away from the aromatic ring. This deactivation of the ring makes it less susceptible to electrophilic aromatic substitution. Conversely, the presence of an electron-withdrawing group tends to increase the acidity of the benzoic acid. libretexts.orglibretexts.org This is because the electron-withdrawing group helps to stabilize the negative charge of the carboxylate anion formed upon deprotonation. libretexts.orglibretexts.org

The position of the substituent on the benzoic acid ring is also a critical factor. For ortho-substituted benzoic acids, such as this compound, an "ortho-effect" is often observed. This effect describes the fact that most ortho-substituents, regardless of whether they are electron-donating or electron-withdrawing, tend to increase the acid strength of the benzoic acid. libretexts.org While the exact cause of the ortho-effect is not fully understood, it is thought to be a combination of steric and electronic factors. libretexts.org

In a theoretical study on substituted benzoic acids, it was found that electron-withdrawing substituents increase the acidity in the trend ortho < meta < para, while electron-releasing substituents decrease the acidity in the trend ortho > meta > para. nih.gov The study highlighted that the highest inductive effects were observed with substituents like -SO2CF3 in the para-position. nih.gov While this study did not specifically include the -SO2NHCH3 group, the general principles of substituent effects on benzoic acid acidity are well-established. researchgate.netopenstax.org

The following table summarizes the general effects of electron-withdrawing and electron-donating groups on the acidity of substituted benzoic acids.

| Substituent Type | Position | Effect on Acidity | Reason |

| Electron-Withdrawing | ortho, meta, para | Increases | Stabilization of the carboxylate anion |

| Electron-Donating | ortho, meta, para | Decreases | Destabilization of the carboxylate anion |

Rational Design of Analogs for Specific Chemical Transformations

The principles of structure-reactivity relationships are pivotal in the rational design of analogs of this compound for specific chemical applications. By systematically modifying the structure of the parent compound, it is possible to fine-tune its properties for desired chemical transformations.

One example of rational analog design is in the development of specific receptor agonists. For instance, sulfamoyl benzoic acid (SBA) analogues have been synthesized as specific agonists for the lysophosphatidic acid (LPA) receptor 2 (LPA2). nih.govnih.gov In this work, computational docking analysis was used to guide the synthesis of compounds with high affinity and specificity for the target receptor. nih.gov The design strategy involved modifying the linker and the terminal group attached to the sulfamoyl nitrogen to optimize interactions within the ligand-binding pocket of the receptor. nih.gov

The synthesis of such analogs often involves multi-step procedures. For example, the synthesis of certain SBA analogues starts with the reaction of 2-(bromoalkyl)benzo[de]isoquinoline-1,3-dione with 2-sulfamoylbenzoic acid ethyl ester. nih.gov This highlights how the core structure of a sulfamoyl benzoic acid can be elaborated to create a library of compounds with diverse functionalities.